molecular formula C5H7N3O3 B571322 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one CAS No. 114282-45-0

2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one

Cat. No. B571322
CAS RN: 114282-45-0
M. Wt: 157.129
InChI Key: IXQZHQFUKUXMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one, also known as AHMP, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses unique chemical properties that make it a promising candidate for use in synthesis, scientific research, and medical applications. In

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one involves its ability to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress in cells. This compound also has the ability to chelate metal ions, which can prevent the formation of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has a range of biochemical and physiological effects. This compound has been shown to reduce lipid peroxidation, increase antioxidant enzyme activity, and improve mitochondrial function. 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has also been shown to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one is its stability, which makes it a suitable compound for use in lab experiments. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one. One direction is to explore its potential use as a therapeutic agent for the treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to investigate its potential use as a chelating agent in the treatment of heavy metal poisoning. Additionally, further research is needed to explore the mechanisms of action of this compound and to optimize its synthesis method for improved yield and solubility.

Synthesis Methods

The synthesis of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one can be achieved through various methods, including the reaction of 2,4,6-trihydroxypyrimidine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with paraformaldehyde in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have antioxidant properties, which make it a promising candidate for use in the treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.

properties

IUPAC Name

2-amino-5-hydroxy-4-(hydroxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(10)4(11)8-5/h9-10H,1H2,(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQZHQFUKUXMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.